2-bromo-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate
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Overview
Description
2-BROMO-4-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound that features a brominated aromatic ring, a pyridine moiety, and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-4-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE typically involves multiple steps:
Formation of the Pyridine Derivative: The pyridine moiety can be synthesized through a palladium-catalyzed Suzuki cross-coupling reaction involving 5-bromo-2-methylpyridin-3-amine and arylboronic acids.
Bromination: The aromatic ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Formylation and Amidation: The formylation of the pyridine derivative followed by amidation with formamido compounds results in the formation of the formamido-imino moiety.
Esterification: The final step involves the esterification of the brominated aromatic compound with 4-nitrobenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The formamido-imino moiety can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.
Reduction: Formation of amino derivatives from the reduction of the nitro group.
Oxidation: Formation of oxidized derivatives of the formamido-imino moiety.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyridine and nitrobenzoate moieties suggests possible interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties
Industry
In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-BROMO-4-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-phenylpyridine: A simpler analogue with a brominated pyridine ring and a phenyl group.
4-(Bromomethyl)pyridine: A related compound with a bromomethyl group attached to the pyridine ring.
Pyrazolo[3,4-d]pyrimidine derivatives: Compounds with similar structural features used as enzyme inhibitors.
Uniqueness
2-BROMO-4-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is unique due to the combination of its brominated aromatic ring, pyridine moiety, and nitrobenzoate ester
Properties
Molecular Formula |
C20H13BrN4O5 |
---|---|
Molecular Weight |
469.2 g/mol |
IUPAC Name |
[2-bromo-4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C20H13BrN4O5/c21-17-10-13(11-23-24-19(26)15-2-1-9-22-12-15)3-8-18(17)30-20(27)14-4-6-16(7-5-14)25(28)29/h1-12H,(H,24,26)/b23-11+ |
InChI Key |
WKFWNGLUMVIAJM-FOKLQQMPSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
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